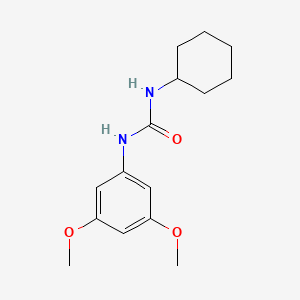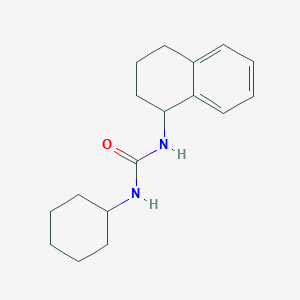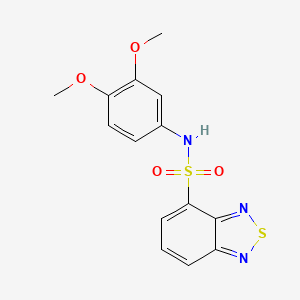![molecular formula C17H18ClFN4O B4421989 N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421989.png)
N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
Description
The compound “N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” belongs to a class of chemicals that have been extensively studied for their potential applications in various fields such as medicinal chemistry and material science. The compound features a complex structure that includes a piperazine ring, a pyridinyl group, and chloro-fluorophenyl moieties, indicating a potential for diverse chemical properties and biological activities.
Synthesis Analysis
Synthesis of compounds similar to “this compound” often involves multi-step reactions including amide bond formation, halogenation, and the use of piperazine and pyridine derivatives as building blocks. For example, the synthesis of related piperazine and pyridinyl-containing compounds may start from the corresponding halogenated phenyl compounds, followed by reactions with piperazine and pyridinyl derivatives in the presence of coupling agents and bases to form the desired amide linkage S. Mehta et al., 2019.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a central acetamide moiety linked to a piperazine ring and a pyridinyl group, with halogen atoms providing additional electronic and steric influences. The arrangement of these groups impacts the compound's overall geometry and electronic distribution, influencing its reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly employed techniques to elucidate the structure of such compounds D. Ismailova et al., 2014.
Chemical Reactions and Properties
Chemical reactions involving “this compound” and similar compounds can include nucleophilic substitutions facilitated by the halogen atoms, as well as reactions at the piperazine and pyridinyl sites. These reactions can be exploited to further modify the compound for specific applications or to enhance its properties. The presence of the acetamide group also influences the compound's acidity and can participate in hydrogen bonding, affecting its solubility and stability K. Sunder & Jayapal Maleraju, 2013.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-14-11-13(4-5-15(14)19)21-17(24)12-22-7-9-23(10-8-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNQDJQBJSEXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)
![2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
![4-[(5-chloro-2-thienyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4421956.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4421964.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4421971.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)

![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)

![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422014.png)
